molecular formula C12H18Cl2N2O6S B13996419 3-{[2-(Dichloroamino)-2-methylpropoxy]carbonyl}-1-methylpyridin-1-ium methyl sulfate CAS No. 61542-30-1

3-{[2-(Dichloroamino)-2-methylpropoxy]carbonyl}-1-methylpyridin-1-ium methyl sulfate

Cat. No.: B13996419
CAS No.: 61542-30-1
M. Wt: 389.3 g/mol
InChI Key: RAJNMTLVWOFGBI-UHFFFAOYSA-M
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Description

[2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dichloroamino group, a methyl group, and a pyridine carboxylate moiety. Its distinct structure makes it an interesting subject for chemical synthesis, reactions, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-methylpropylamine with dichloramine to form the dichloroamino intermediate. This intermediate is then reacted with 1-methylpyridine-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation of the dichloroamino group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyridine carboxylates .

Scientific Research Applications

[2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate involves its interaction with specific molecular targets. The dichloroamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine carboxylate moiety can also interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichloroamino derivatives and pyridine carboxylates, such as:

Uniqueness

The uniqueness of [2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

61542-30-1

Molecular Formula

C12H18Cl2N2O6S

Molecular Weight

389.3 g/mol

IUPAC Name

[2-(dichloroamino)-2-methylpropyl] 1-methylpyridin-1-ium-3-carboxylate;methyl sulfate

InChI

InChI=1S/C11H15Cl2N2O2.CH4O4S/c1-11(2,15(12)13)8-17-10(16)9-5-4-6-14(3)7-9;1-5-6(2,3)4/h4-7H,8H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

RAJNMTLVWOFGBI-UHFFFAOYSA-M

Canonical SMILES

CC(C)(COC(=O)C1=C[N+](=CC=C1)C)N(Cl)Cl.COS(=O)(=O)[O-]

Origin of Product

United States

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